molecular formula C20H33N3O4 B057083 1-[3-Acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-tert-butylurea CAS No. 57471-01-9

1-[3-Acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-tert-butylurea

Cat. No. B057083
CAS RN: 57471-01-9
M. Wt: 379.5 g/mol
InChI Key: HJFOOUMUEFZBDQ-UHFFFAOYSA-N
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Description

The compound “1-[3-Acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-tert-butylurea” is a chemical compound with the molecular formula C16H25N3O4 . It is also known by other names such as NBP-801 and F4LXS82AV8 .


Molecular Structure Analysis

The molecular structure of this compound consists of a central phenyl ring with an acetyl group at the 3-position and a tert-butylamino-2-hydroxypropoxy group at the 4-position . The molecular weight of this compound is 323.39 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 323.39 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 8 . The exact mass of the compound is 323.18450629 g/mol .

Scientific Research Applications

Selective Organic Synthesis over Metal Cation-exchanged Clay Catalyst

This study reviews the use of modified natural and synthetic clays as catalysts in various organic syntheses, including aromatic alkylation and carbonyl-ene reactions. Although not directly mentioning the specific compound , it highlights the significance of catalysis in organic synthesis, potentially relevant to the synthesis or modification of complex molecules like "1-[3-Acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-tert-butylurea" (Tateiwa & Uemura, 1997).

Biodegradation and Fate of Ethyl tert-Butyl Ether (ETBE) in Soil and Groundwater

This review summarizes knowledge on the biodegradation of ETBE, a gasoline oxygenate, in soil and groundwater, focusing on microbial degradation pathways. Although ETBE is different from the compound , understanding the microbial interactions with tert-butyl groups and related structures can be crucial for environmental and degradation studies of various compounds (Thornton et al., 2020).

Synthetic Phenolic Antioxidants: Environmental Occurrence, Fate, Human Exposure, and Toxicity

This review addresses the environmental and health impacts of synthetic phenolic antioxidants, including their detection in various matrices and potential toxicity. The study is relevant for understanding the environmental behavior and potential health implications of synthetic compounds with phenolic structures (Liu & Mabury, 2020).

Progress of Isolation, Chemical Synthesis, and Biological Activities of Natural Chalcones

This paper reviews the isolation, synthesis methods, and biological activities of natural chalcones, emphasizing their novel scaffolds and biological activities. Given the structural complexity of "1-[3-Acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-tert-butylurea," insights into the synthesis and biological activities of structurally complex natural compounds can be valuable (Zhai, Sun, & Sang, 2022).

properties

IUPAC Name

1-[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-tert-butylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O4/c1-13(24)16-10-14(22-18(26)23-20(5,6)7)8-9-17(16)27-12-15(25)11-21-19(2,3)4/h8-10,15,21,25H,11-12H2,1-7H3,(H2,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFOOUMUEFZBDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)NC(=O)NC(C)(C)C)OCC(CNC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Acetyl-4-(3-(tert-butylamino)-2-hydroxypropoxy)phenyl)-1-tert-butylurea

CAS RN

57471-01-9
Record name N 111
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057471019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-111
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97WKI06KTX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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